molecular formula C24H24N2O3S B11119302 6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B11119302
M. Wt: 420.5 g/mol
InChI Key: ARIFNKLOEVCFRE-UHFFFAOYSA-N
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Description

6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a hexyl chain, a hydroxy group, and a thiazolyl-phenylamino moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiazolyl-phenylamino moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-6-hexyl-7-hydroxychromen-2-one

InChI

InChI=1S/C24H24N2O3S/c1-2-3-4-6-9-16-12-17-13-19(23(28)29-22(17)14-21(16)27)20-15-30-24(26-20)25-18-10-7-5-8-11-18/h5,7-8,10-15,27H,2-4,6,9H2,1H3,(H,25,26)

InChI Key

ARIFNKLOEVCFRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4)O

Origin of Product

United States

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